Potassium n-propyltrifluoroborate structure
Potassium n-propyltrifluoroborate structure
An In-depth Technical Guide to Potassium n-Propyltrifluoroborate: Structure, Synthesis, and Application
Abstract
Potassium n-propyltrifluoroborate ([CH₃(CH₂)₂BF₃]K) is a versatile and increasingly important organoboron reagent in modern organic synthesis. As a subclass of potassium organotrifluoroborates, it offers significant advantages over traditional organoboron compounds like boronic acids, most notably its exceptional stability to air and moisture. This stability simplifies handling, storage, and reaction setup, making it an attractive tool for researchers in academic and industrial settings, particularly in drug development. This guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of potassium n-propyltrifluoroborate, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Rise of Organotrifluoroborates
For decades, organoboron compounds, especially boronic acids and their esters, have been mainstays in carbon-carbon bond formation, exemplified by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many organoboranes is hampered by their inherent instability, particularly towards air and moisture, which can lead to decomposition and challenging stoichiometry control.[1][2]
Potassium organotrifluoroborates have emerged as a superior class of reagents that address these limitations.[2][3] The tetracoordinate nature of the boron atom, bonded to three fluorine atoms and one organic group, confers remarkable stability.[2] These compounds are typically crystalline, air- and water-stable solids that can be stored for extended periods without degradation.[1][4] This "masked" reactivity can be readily unleashed under specific reaction conditions, making them ideal for complex synthetic sequences where robust reagents are paramount.[2] Potassium n-propyltrifluoroborate serves as a key building block for introducing the n-propyl group, a common alkyl fragment in pharmaceuticals and agrochemicals.
Physicochemical Properties and Molecular Structure
A thorough understanding of a reagent's properties is critical for its effective application. Potassium n-propyltrifluoroborate is a white, crystalline solid that is generally stable at room temperature.[4]
Molecular Structure
The core of the molecule is the n-propyltrifluoroborate anion, [CH₃CH₂CH₂BF₃]⁻. The boron atom is sp³-hybridized and adopts a tetrahedral geometry. It is covalently bonded to the terminal carbon of the n-propyl group and three fluorine atoms. This anionic complex is ionically bonded to a potassium cation, K⁺.
Caption: Structure of the n-propyltrifluoroborate anion with potassium counterion.
Tabulated Properties and Spectroscopic Data
Precise characterization is essential for confirming the identity and purity of the reagent. The following tables summarize key physical and spectroscopic data.
| Property | Value | Reference |
| CAS Number | 461337-33-9 | N/A |
| Molecular Formula | C₃H₇BF₃K | N/A |
| Molecular Weight | 146.00 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >300 °C | N/A |
| Solubility | Soluble in polar solvents like Methanol, Acetonitrile, DMF, and Acetone. Slightly soluble in water and THF. | [4][5] |
Table 1: Physical Properties of Potassium n-Propyltrifluoroborate.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | (CD₃)₂SO | 0.65 | t | J = 7.4 |
| 1.15-1.25 | m | |||
| -0.10 | q | J = 7.1 | ||
| ¹³C NMR | (CD₃)₂SO | 17.5 | ||
| 17.0 | ||||
| 10 (br) | ||||
| ¹⁹F NMR | (CD₃)₂SO | -136.5 | s | |
| ¹¹B NMR | (CD₃)₂SO | 3.5 | q | J = 50 |
Table 2: Representative NMR Spectroscopic Data. (Note: Exact shifts may vary based on solvent and instrument.)
Synthesis and Purification
The synthesis of potassium alkyltrifluoroborates is straightforward and typically involves a two-step, one-pot procedure from a corresponding organometallic precursor.[2]
Synthetic Pathway
The most common and cost-effective method involves the reaction of an alkyl Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by in-situ displacement of the alkoxy groups with fluoride using an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][2]
Caption: General synthetic workflow for potassium n-propyltrifluoroborate.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add trimethyl borate (1.1 eq.) dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add n-propylmagnesium bromide (1.0 eq., commercially available solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.
-
Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq.). Add this solution to the reaction mixture and stir vigorously for 1 hour. A white precipitate should form.
-
Isolation: Reduce the solvent volume in vacuo. Add a sufficient amount of acetone to dissolve the product and filter off the inorganic salts (MgF₂, KBr).
-
Purification: Concentrate the filtrate to dryness. The resulting crude solid can be purified by recrystallization, typically from hot acetonitrile or an acetone/diethyl ether mixture, to yield pure potassium n-propyltrifluoroborate as a white crystalline solid.[4]
Applications in Organic Synthesis: The Suzuki-Miyaura Reaction
The primary application of potassium n-propyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp³)–C(sp²) bonds.[2] This is a cornerstone transformation in pharmaceutical and materials science.
Mechanism and Activation
Unlike boronic acids, which can directly participate in the catalytic cycle, potassium trifluoroborates require an activation step. The mechanism is generally understood to involve the following key steps:
-
Activation: In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and water, the trifluoroborate salt is believed to hydrolyze, slowly releasing a trivalent organoboron species, such as a boronic acid or a difluoroborane (R-BF₂).[1] This slow release is a key feature, as it maintains a low concentration of the reactive boron species, minimizing side reactions like protodeboronation.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: The activated organoboron species transfers its organic group (n-propyl) to the palladium center, displacing the halide and forming an Ar-Pd-Propyl intermediate. This is often the rate-determining step.
-
Reductive Elimination: The Ar-Pd-Propyl intermediate undergoes reductive elimination to form the desired product (Ar-Propyl) and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of [Propyl-BF₃]K.
Representative Protocol: Propylation of 4-Bromoanisole
-
Reagents: To a reaction vial, add 4-bromoanisole (1.0 eq.), potassium n-propyltrifluoroborate (1.5 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent: Add a solvent mixture, typically a polar organic solvent and water (e.g., Toluene/H₂O 10:1).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 4-propylanisole.
Handling, Storage, and Safety
One of the most significant practical advantages of potassium n-propyltrifluoroborate is its ease of handling.
-
Stability: The compound is indefinitely stable to air and moisture at room temperature, eliminating the need for strictly inert atmosphere techniques (e.g., glovebox) for storage and weighing.[2][4]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place. While highly stable, prolonged exposure to strong acids or oxidizers should be avoided.
-
Safety: Like all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[6] Researchers should always consult the Safety Data Sheet (SDS) before use.
Conclusion
Potassium n-propyltrifluoroborate stands out as a robust, reliable, and user-friendly reagent for introducing the n-propyl moiety in organic synthesis. Its superior stability compared to boronic acids simplifies experimental procedures, enhances reproducibility, and allows for broader functional group tolerance. As the demand for efficient and practical synthetic methods continues to grow, particularly in the pharmaceutical industry, the role of potassium n-propyltrifluoroborate and its congeners is set to expand, providing chemists with a powerful tool for molecular construction.
References
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(K) Potassium NMR. University of Warwick. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Potassium propynyltrifluoroborate | CAS#:1500106-31-9. Chemsrc. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Potassium phenyltrifluoroborate | C6H5BF3K. PubChem, National Institutes of Health. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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